molecular formula C14H18ClN3O B2649396 2-Phenyl-5-(piperidylmethyl)-1,3,4-oxadiazole, chloride CAS No. 1095002-09-7

2-Phenyl-5-(piperidylmethyl)-1,3,4-oxadiazole, chloride

Cat. No. B2649396
CAS RN: 1095002-09-7
M. Wt: 279.77
InChI Key: WFHRCVMEYOOBGA-UHFFFAOYSA-N
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Description

The compound “2-Phenyl-5-(piperidylmethyl)-1,3,4-oxadiazole, chloride” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Synthesis Analysis

The synthesis of oxadiazoles often involves the reaction of a carbonyl compound (such as a carboxylic acid or a carboxylic acid derivative) with a hydrazine . The specific synthesis of “this compound” would likely involve the reaction of a phenyl-containing carbonyl compound with a piperidylmethyl-containing hydrazine .


Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of the oxadiazole ring, with a phenyl group attached at the 2-position and a piperidylmethyl group attached at the 5-position .


Chemical Reactions Analysis

Oxadiazoles can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic substitution reactions . The specific reactions that “this compound” would participate in would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of oxadiazoles include stability, aromaticity, and the ability to participate in hydrogen bonding . The specific properties of “this compound” would depend on its exact structure.

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds containing the 1,3,4-oxadiazole moiety have been extensively studied for their biological activities, including antibacterial and antifungal properties. For example, derivatives of 1,3,4-oxadiazole have shown moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential in addressing antibiotic resistance and infection control (Khalid et al., 2016; Jafari et al., 2017).

Antiviral and Anti-HIV Activities

Research has also demonstrated the antiviral capabilities of 1,3,4-oxadiazole derivatives, particularly against HIV-1. Specific compounds have shown to reduce viral replication significantly, offering a promising avenue for developing new antiretroviral drugs (El-Emam et al., 2004).

Antioxidant Properties

The antioxidant potential of 1,3,4-oxadiazole derivatives has been explored, with certain compounds displaying excellent radical scavenging abilities. This suggests their utility in combating oxidative stress-related diseases and conditions (Mallesha et al., 2014).

Enzyme Inhibition

Several studies have focused on the enzyme inhibitory effects of 1,3,4-oxadiazole derivatives, particularly targeting butyrylcholinesterase (BChE). These compounds offer potential therapeutic benefits for neurodegenerative diseases, such as Alzheimer's, by modulating enzymatic activity critical to disease progression (Khalid et al., 2016).

Chemosenors for Toxic Chemicals

The structural flexibility of 1,3,4-oxadiazole derivatives allows for their application in developing chemosensors. These sensors can detect toxic chemicals like oxalyl chloride and phosgene, offering important tools for environmental monitoring and public safety (Zhang et al., 2017).

Anticancer Activity

The anticancer activity of 1,3,4-oxadiazole derivatives has been a significant area of research, with compounds exhibiting cytotoxic effects against various cancer cell lines. This opens up new possibilities for cancer treatment, highlighting the versatility of these compounds in therapeutic applications (Ravinaik et al., 2021; Sharma et al., 2014).

Future Directions

The study of oxadiazoles is an active area of research, particularly in the field of medicinal chemistry . Future research on “2-Phenyl-5-(piperidylmethyl)-1,3,4-oxadiazole, chloride” could involve exploring its potential biological activity and developing methods for its synthesis.

properties

IUPAC Name

2-phenyl-5-(piperidin-1-ylmethyl)-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c1-3-7-12(8-4-1)14-16-15-13(18-14)11-17-9-5-2-6-10-17;/h1,3-4,7-8H,2,5-6,9-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFHRCVMEYOOBGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=NN=C(O2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649462
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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